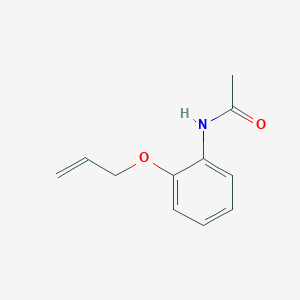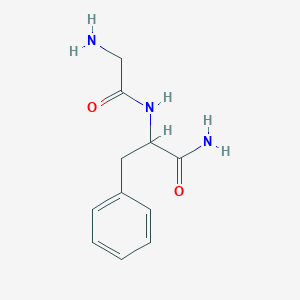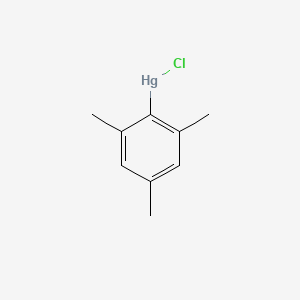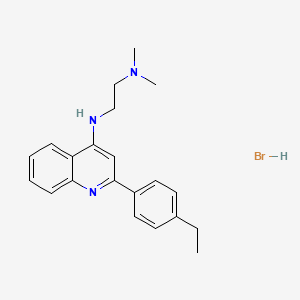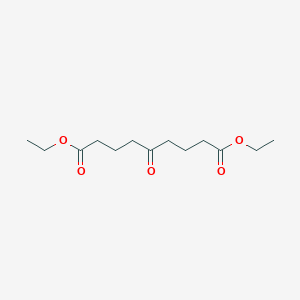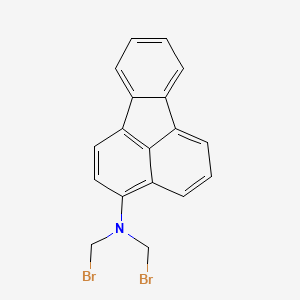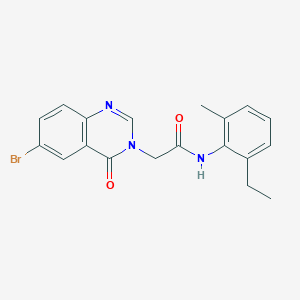![molecular formula C14H19N3S B15075732 N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B15075732.png)
N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. Such structures are known for their diverse biological activities and are widely used in medicinal chemistry for drug discovery .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolopyrazine derivatives, including N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide, can be achieved through various methods. One common approach involves the cyclization of N-substituted pyrroles with carbonyl groups in the second position . Another method includes the formation of a domino imine, followed by intramolecular annulation and the Ugi-azide reaction . These reactions typically require specific catalysts and conditions, such as the use of ammonium acetate and cesium carbonate .
Industrial Production Methods: Industrial production of pyrrolopyrazine derivatives often involves scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of these processes .
Análisis De Reacciones Químicas
Types of Reactions: N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction’s outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrrolopyrazine scaffold .
Aplicaciones Científicas De Investigación
N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide has numerous scientific research applications. In chemistry, it serves as a building block for synthesizing more complex molecules . In biology and medicine, it exhibits antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . These properties make it a valuable candidate for drug discovery and development . Additionally, its unique structure allows for the exploration of structure-activity relationships, aiding in the design of new therapeutic agents .
Mecanismo De Acción
The mechanism of action of N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide involves its interaction with specific molecular targets and pathways. While the exact mechanisms are not fully understood, studies suggest that it may inhibit key enzymes or receptors involved in various biological processes . For instance, its kinase inhibitory activity indicates that it may interfere with signaling pathways critical for cell growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to N-phenylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide include other pyrrolopyrazine derivatives, such as ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate and perhydropyrrolo[1,2-a]pyrazine derivatives .
Uniqueness: What sets this compound apart is its specific substitution pattern and the presence of a carbothioamide group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C14H19N3S |
|---|---|
Peso molecular |
261.39 g/mol |
Nombre IUPAC |
N-phenyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
InChI |
InChI=1S/C14H19N3S/c18-14(15-12-5-2-1-3-6-12)17-10-9-16-8-4-7-13(16)11-17/h1-3,5-6,13H,4,7-11H2,(H,15,18) |
Clave InChI |
WQJMZWRSDTZBSH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CN(CCN2C1)C(=S)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


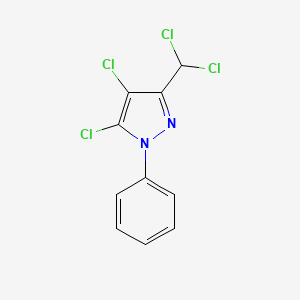
![N'~1~,N'~10~-bis[(E)-(3-nitrophenyl)methylidene]decanedihydrazide](/img/structure/B15075665.png)
